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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role squalane plays in the
formulation and stabilization of lipid nanoparticles (LNPs), particularly Nanostructured Lipid
Carriers (NLCs). Squalane, the hydrogenated and more stable form of squalene, is a
biocompatible, biodegradable, and non-toxic excipient increasingly utilized to enhance the
performance of advanced drug delivery systems.[1][2] Its unique physicochemical properties
allow for the creation of more stable LNPs with higher drug loading capacities, addressing key
challenges in parenteral and topical drug delivery.

Squalane: Enhancing LNP Stability and
Performance

Lipid nanoparticles have emerged as a leading platform for the delivery of therapeutics,
including mMRNA vaccines, due to their ability to encapsulate and protect sensitive drug
molecules.[3][4] The stability of these nanoparticles is a critical quality attribute, influencing
their shelf-life, safety, and therapeutic efficacy.[5][6]

NLCs represent an advanced generation of lipid nanoparticles, designed to overcome the
limitations of earlier Solid Lipid Nanoparticles (SLNs). While SLNs are composed of a solid lipid
core, this highly ordered crystalline structure can lead to drug expulsion during storage and
limit the amount of drug that can be encapsulated.[7][8]
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Squalane is introduced into these formulations as a liquid lipid. By blending squalane with a
solid lipid matrix (e.g., Compritol®), the resulting particle core becomes less ordered and more
amorphous.[7][9] This structural imperfection is the key to squalane's stabilizing function.

Key Mechanisms of Squalane-Mediated Stabilization:

 Disruption of Crystallinity: Squalane molecules integrate into the solid lipid matrix, creating
imperfections and disrupting the formation of a perfect crystal lattice. This results in an
amorphous or less-ordered nanostructure.[7][10]

 Increased Drug Loading: The disordered lipid core provides more space to accommodate
drug molecules, significantly increasing the drug loading capacity compared to highly
crystalline SLNs.[7]

e Prevention of Drug Expulsion: By reducing the degree of crystallinity, squalane minimizes
the risk of the drug being squeezed out of the nanoparticle as the solid lipid recrystallizes
over time, thereby enhancing the formulation's long-term stability.[11]

o Improved Physical Stability: The amorphous matrix can help prevent particle aggregation
and maintain a consistent particle size distribution during storage.

Below is a diagram illustrating the structural difference between SLNs and squalane-containing
NLCs.
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Caption: Structural comparison of a Solid Lipid Nanoparticle (SLN) and a Squalane-based
Nanostructured Lipid Carrier (NLC).

Quantitative Data on Squalane's Impact

The inclusion of squalane has a measurable effect on the critical quality attributes of lipid
nanoparticles. The following tables summarize quantitative data from studies investigating

these effects.

Table 1: Effect of Squalane on Particle Size and Polydispersity Index (PDI)
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Squalane

Formulation Content (% Mean Patrticle
o . PDI Reference

Base wiw of lipid Size (hm)

phase)
Precirol® 0% (SLN) 190 -

_ Not specified

Precirol® 190 -

(NLC)
Compritol® 888

10% ~350 ~0.3 [7]
ATO
Compritol® 888

20% ~400 ~0.3 [7]
ATO
Compritol® 888

30% ~550 ~0.35 [7]
ATO
Sebum-derived
o NLC Type 177 - [12]
lipids
Sebum-derived Nanoemulsion
o 194 - [12]
lipids Type

Note: PDI values below 0.3 are generally considered acceptable for LNP formulations,
indicating a relatively narrow size distribution.[4][13]

Table 2: Effect of Squalane on Drug Encapsulation Efficiency (EE)
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Squalane
Formulation Content (% Encapsulation
Drug o o Reference
Base wiw of lipid Efficiency (%)
phase)
Compritol® 888
Mebendazole 10% ~50-60% [7]
ATO
Compritol® 888
Mebendazole 20% ~60-65% [7]
ATO
Compritol® 888
Mebendazole 30% ~70% [7]
ATO
) Sebum-derived -
Diphencyprone o Not specified ~80% [12]
lipids (NLC)
o Sebum-derived N
Minoxidil Not specified ~60% [12]

lipids (NLC)

These data illustrate a clear trend where increasing the proportion of squalane in the lipid
matrix of NLCs can lead to a significant improvement in the encapsulation efficiency of
lipophilic drugs.[7] However, it can also lead to an increase in particle size.

Experimental Protocols

Reproducible formulation and characterization are paramount in nanoparticle research. This
section details common methodologies for the preparation and analysis of squalane-containing
NLCs.

Preparation of Squalane-Containing NLCs by Hot Melt
Emulsification

This technique is widely used for its scalability and efficiency.[7] The workflow involves
dispersing a molten lipid phase containing the drug and squalane into a hot aqueous
surfactant solution.
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Caption: Experimental workflow for the preparation of squalane-containing NLCs via hot melt
emulsification.

Methodology:

 Lipid Phase Preparation: The solid lipid (e.g., Compritol® 888 ATO) is melted at a
temperature approximately 5-10°C above its melting point. The active pharmaceutical
ingredient (API) and the specified amount of squalane are then dissolved in the molten lipid
under continuous stirring to form a clear lipid phase.

e Aqueous Phase Preparation: Simultaneously, an aqueous solution of a surfactant (e.g.,
Pluronic F68) is prepared and heated to the same temperature as the lipid phase.

o Emulsification: The hot lipid phase is dispersed into the hot aqueous surfactant solution
under high-speed stirring using a high-shear homogenizer (e.g., Ultra-Turrax). This process
creates a hot oil-in-water (o/w) nanoemulsion.

o Nanoparticle Formation: The hot nanoemulsion is immediately cooled down in an ice bath
under gentle stirring. The rapid cooling causes the lipid droplets to solidify, forming the
nanostructured lipid carriers.[7]

Key Characterization Techniques

Accurate characterization is essential to ensure the quality and performance of the LNP
formulation.

o Particle Size, PDI, and Zeta Potential:

o Technique: Dynamic Light Scattering (DLS) for size and PDI; Electrophoretic Light
Scattering (ELS) for zeta potential.[14][15]

o Protocol: The NLC dispersion is diluted with deionized water or an appropriate buffer (e.g.,
0.1x PBS for zeta potential to reduce ionic strength).[15] The sample is placed in a cuvette
and analyzed at a fixed scattering angle (e.g., 173°) and temperature (e.g., 25°C). DLS
measures the fluctuations in scattered light intensity caused by the Brownian motion of the
particles to determine their hydrodynamic diameter and size distribution (PDI). ELS
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applies an electric field and measures the velocity of the particles to determine their
surface charge.

e Encapsulation Efficiency (EE%):
o Technique: Separation of free drug from LNPs followed by quantification.
o Protocol:

» Separation: An aliquot of the NLC dispersion is placed in an ultra-centrifugal filter unit
(e.g., Amicon® with a suitable molecular weight cut-off). The sample is centrifuged to
separate the agueous phase containing the unencapsulated (free) drug from the
nanoparticles.

» Quantification: The amount of free drug in the filtrate is quantified using a suitable
analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis
Spectroscopy.

» Calculation: The EE% is calculated using the formula: EE (%) = [(Total Drug Added -
Free Drug Measured) / Total Drug Added] x 100

e Thermal Analysis:
o Technique: Differential Scanning Calorimetry (DSC).[10]

o Protocol: A lyophilized sample of the NLCs is sealed in an aluminum pan. The sample is
heated at a controlled rate (e.g., 10°C/min) over a defined temperature range. DSC
measures the heat flow into or out of the sample relative to a reference. The resulting
thermogram reveals melting points and enthalpy changes, which provides insight into the
crystallinity of the lipid matrix. A broader, less defined melting peak, or a shift to a lower
melting point compared to the pure solid lipid, indicates the formation of a less-ordered,
amorphous structure due to the inclusion of squalane.

The relationship between squalane content and key LNP properties is summarized below.
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Caption: Logical relationship between increasing squalane concentration and its beneficial
effects on NLC properties.

Conclusion

Squalane serves as a highly effective excipient for stabilizing lipid nanoparticles by
transforming the solid lipid core into an amorphous, nanostructured matrix. This modification
directly addresses the primary limitations of SLNs, leading to significantly enhanced drug
loading capacity and improved long-term stability by preventing drug expulsion.[7][11] The
ability to precisely control these critical quality attributes through the modulation of squalane
content makes it an invaluable tool for scientists and researchers in the development of next-
generation drug delivery systems. A thorough understanding and characterization of these
formulations, using the protocols outlined in this guide, are essential for translating promising
research into clinically successful therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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